molecular formula C10H4BrClF3N B1527593 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline CAS No. 1065093-30-2

4-Bromo-6-chloro-8-(trifluoromethyl)quinoline

Cat. No.: B1527593
CAS No.: 1065093-30-2
M. Wt: 310.5 g/mol
InChI Key: DSCQUCADMONDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-chloro-8-(trifluoromethyl)quinoline (CAS 1065093-30-2) is a synthetically designed, multifunctional halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a high-value building block for the synthesis of novel bioactive molecules, particularly in the development of anti-infective agents. Its molecular structure, incorporating bromo, chloro, and trifluoromethyl substituents, is engineered to enhance lipophilicity and metabolic stability, which are critical properties for optimizing pharmacokinetic profiles . The quinoline scaffold is a privileged structure in pharmacology, known for its diverse biological activities . Research into related quinoline derivatives highlights their potent application against Mycobacterium tuberculosis , including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains . The strategic placement of the bromine atom at the 6-position of the quinoline ring is a key feature, inspired by its presence in established antituberculosis agents like Bedaquiline, and is investigated for its role in enhancing antibacterial potency . The mechanism of action for this class of compounds may involve the inhibition of essential bacterial enzymes, such as DNA gyrase or enoyl-acyl carrier protein reductase (InhA), thereby disrupting bacterial DNA replication or cell wall biosynthesis . This product is provided as a solid and is intended for use in laboratory research applications only. Please note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-bromo-6-chloro-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-8-1-2-16-9-6(8)3-5(12)4-7(9)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCQUCADMONDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Br)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501239681
Record name Quinoline, 4-bromo-6-chloro-8-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375302-39-8
Record name Quinoline, 4-bromo-6-chloro-8-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375302-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 4-bromo-6-chloro-8-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation and Trifluoromethylation Sequence

A common synthetic route involves sequential halogenation followed by trifluoromethylation on a quinoline scaffold:

  • Halogenation: Electrophilic substitution reactions introduce bromine and chlorine atoms at the 4 and 6 positions. The order of halogenation and choice of reagents influence regioselectivity. For example, 4-chloroquinoline derivatives can be brominated selectively at position 6.

  • Trifluoromethylation: Introduction of the trifluoromethyl group at position 8 can be achieved using reagents such as trifluoroacetic anhydride or trifluoromethyl copper complexes. These reagents facilitate nucleophilic or electrophilic trifluoromethylation under controlled conditions.

This approach is supported by analytical validation methods including HPLC for purity (>96%), mass spectrometry for molecular weight confirmation (310.50 g/mol), and NMR spectroscopy to confirm substitution patterns.

Industrial-Scale Preparation of 6-Bromo-4-chloroquinoline Intermediate

A Chinese patent (CN106432073B) outlines a high-yield, environmentally friendly method suitable for industrial-scale production of 6-bromo-4-chloroquinoline, a key intermediate:

  • Step 1: 4-Bromaniline reacts with ethyl propiolate in methanol under nitrogen atmosphere at 30–50°C to form 3-(4-bromaniline)ethyl acrylate.

  • Step 2: Cyclization in diphenyl ether at 200–220°C yields 6-bromoquinoline-4(1H)-one.

  • Step 3: Treatment with phosphorus trichloride in toluene under reflux converts the quinoline-4(1H)-one to 6-bromo-4-chloroquinoline.

This intermediate can then undergo trifluoromethylation to introduce the trifluoromethyl group at position 8, completing the synthesis.

TMSCl-Mediated Cascade Cyclization for 4-Chloroquinolines

A research article details an efficient synthesis of 4-chloroquinolines via TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides:

  • Reaction Conditions: Ortho-propynol phenyl azides react with trimethylsilyl chloride (TMSCl) in nitromethane at 60°C under air.

  • Outcome: This method provides 4-chloroquinoline derivatives in good yields, which can be further functionalized.

Though this method focuses on 4-chloroquinolines without bromine or trifluoromethyl groups, it offers a valuable route to the 4-chloroquinoline core, which can be halogenated and trifluoromethylated subsequently to obtain the target compound.

Comparative Data Table of Preparation Methods

Method Key Steps Advantages Limitations Reference
Sequential Halogenation & Trifluoromethylation Halogenation (Br, Cl) → Trifluoromethylation High regioselectivity; well-established Multi-step; potential isomer formation
One-Pot Synthesis via Haloquinoline Intermediate Condensation with alpha-picolyl derivative; in situ oxidation Economical; avoids intermediate isolation; scalable Requires specific catalysts and conditions
Industrial-Scale Intermediate Synthesis 4-Bromaniline + ethyl propiolate → cyclization → PCl3 chlorination High yield; environmentally friendly; industrial scale Requires high temperature and handling of PCl3
TMSCl-Mediated Cascade Cyclization Ortho-propynol phenyl azides + TMSCl → 4-chloroquinoline Efficient; mild conditions Does not directly yield brominated or trifluoromethylated products

Analytical Validation and Purity Assessment

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
4-Bromo-6-chloro-8-(trifluoromethyl)quinoline has been identified as a promising candidate in the development of pharmaceuticals, particularly for treating hyperproliferative disorders such as cancer. Its mechanism involves the inhibition of receptor tyrosine kinases (RTKs), including c-Met, which is implicated in tumor growth and metastasis .

Case Study: Cancer Treatment
A study demonstrated that derivatives of quinoline compounds, including this compound, exhibited significant anti-cancer activity by inhibiting c-Met kinase activity. This inhibition leads to reduced proliferation of cancer cells in vitro and in vivo models .

CompoundActivityTarget
This compoundInhibitorc-Met RTK
Other Quinoline DerivativesVariesVarious RTKs

Biological Studies

Enzyme Interactions
This compound is utilized in biological studies to explore interactions with various enzymes and receptors. It acts as an enzyme inhibitor, particularly affecting cytochrome P450 enzymes critical for drug metabolism.

Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its efficacy comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus50Chloramphenicol50
Pseudomonas aeruginosa50Ampicillin25

Material Science

Development of Advanced Materials
The compound is also explored in material science for its potential in creating advanced materials with unique electronic and optical properties. Its trifluoromethyl group enhances its reactivity, making it suitable for synthesizing liquid crystals and specialty chemicals.

Agrochemicals

Synthesis of Pesticides and Herbicides
In agrochemical applications, this compound serves as a building block for synthesizing various pesticides and herbicides. Its structural characteristics allow for the development of compounds with enhanced efficacy against pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The positions and types of substituents on the quinoline ring critically determine physicochemical and biological properties. Below is a comparative analysis with key analogues:

Table 1: Structural Comparison of 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline and Analogues
Compound Name Substituents (Positions) CAS Number Key Properties/Applications
This compound Br (4), Cl (6), CF₃ (8) 367-21-1465 High lipophilicity; potential intermediate in drug synthesis
4-Bromo-8-(trifluoromethyl)quinoline Br (4), CF₃ (8) 260973-10-2 Reduced steric hindrance vs. 6-Cl variant; used in ligand design
4,6,8-Trichloro-2-(trifluoromethyl)quinoline Cl (4,6,8), CF₃ (2) 175203-41-5 Electron-deficient; applications in agrochemicals
6-Bromo-2-(trifluoromethyl)quinoline Br (6), CF₃ (2) 176722-64-8 Altered electronic distribution due to 2-CF₃; explored in catalysis
4-Chloro-8-(trifluoromethyl)quinoline Cl (4), CF₃ (8) 41051-80-3 Lower halogen density; improved solubility vs. Br/Cl analogues
Key Observations:
  • Positional Effects: The 8-CF₃ group in the target compound increases lipophilicity compared to 8-fluoro or 8-methoxy derivatives (e.g., 4-bromo-6-chloro-8-methoxyquinoline, CAS 367-21-1464) . However, substituents at position 8 are associated with reduced antiplasmodial activity compared to 7-substituted quinolines .
  • For example, 4-Bromo-8-(trifluoromethyl)quinoline (CAS 260973-10-2) is a common intermediate in Suzuki-Miyaura couplings .
  • Trifluoromethyl Position: The 8-CF₃ group in the target compound contrasts with 2-CF₃ analogues (e.g., 6-Bromo-2-trifluoromethylquinoline, CAS 176722-64-8), where the CF₃ group at position 2 alters π-stacking interactions in protein binding .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property 4-Bromo-6-chloro-8-CF₃-quinoline 4-Chloro-8-CF₃-quinoline 6-Bromo-2-CF₃-quinoline
Molecular Weight 316.52 g/mol 261.64 g/mol 276.06 g/mol
LogP (Predicted) ~3.8 ~3.2 ~3.5
Solubility (Water) Low Moderate Low
Metabolic Stability High (due to CF₃) Moderate High

Biological Activity

4-Bromo-6-chloro-8-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes multiple halogen substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and enzyme-inhibitory properties. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H5BrClF3NC_{10}H_{5}BrClF_{3}N, with a molecular weight of approximately 310.50 g/mol. The presence of bromine (Br), chlorine (Cl), and trifluoromethyl (CF₃) groups enhances its chemical reactivity and biological activity. The trifluoromethyl group particularly influences the compound's lipophilicity and metabolic stability, which are crucial for its pharmacokinetic properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have reported the compound's effectiveness against various bacterial strains. For instance, it has been shown to possess significant antibacterial properties with minimum inhibitory concentration (MIC) values comparable to established antibiotics. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum efficacy .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis. Mechanistic studies have indicated that it may interfere with cell cycle progression and promote cell death in various cancer cell lines .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. Its ability to bind to active sites of enzymes suggests that it could be developed into a therapeutic agent targeting metabolic disorders .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Halogenation Reactions : Introducing bromine and chlorine atoms at specific positions on the quinoline ring.
  • Trifluoromethylation : Utilizing reagents such as trifluoromethyl sulfonium salts to introduce the trifluoromethyl group.
  • Cyclization Techniques : Employing cyclization reactions to form the quinoline structure from simpler precursors.

These methods allow for precise control over the substitution pattern on the quinoline ring, which is critical for optimizing biological activity.

Case Studies

Recent case studies highlight the biological efficacy of this compound:

  • Study on Antibacterial Activity : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing MIC values ranging from 3.12 to 12.5 µg/mL, demonstrating its potential as an antibacterial agent .
  • Anticancer Research : Another study focused on its effects on human cancer cell lines, reporting significant inhibition of cell growth with IC₅₀ values in the micromolar range, suggesting promising therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

Compound NameUnique Features
4-Bromo-2-(trifluoromethyl)quinolineLacks chlorine but retains bromine
4-Bromo-6-fluoro-2-(trifluoromethyl)quinolineContains fluorine instead of chlorine
4-Chloro-6-bromo-2-(trifluoromethyl)quinolineSimilar structure but different halogen positions

These comparisons illustrate how variations in halogen substituents can influence biological activity and reactivity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-chloro-8-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-chloro-8-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.